7-Bromo-5,6-difluoroisoquinoline
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Overview
Description
7-Bromo-5,6-difluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the direct bromination of 5,6-difluoroisoquinoline using bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5,6-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-5,6-difluoroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
- 7-Bromo-4-fluoroisoquinoline
- 6-Bromo-5-fluoroisoquinoline
- 5,6-Difluoroisoquinoline
Comparison: Compared to other similar compounds, 7-Bromo-5,6-difluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms at specific positions on the isoquinoline ring.
Properties
Molecular Formula |
C9H4BrF2N |
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Molecular Weight |
244.03 g/mol |
IUPAC Name |
7-bromo-5,6-difluoroisoquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h1-4H |
InChI Key |
RIRHLGNGKANPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(C(=C21)F)F)Br |
Origin of Product |
United States |
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